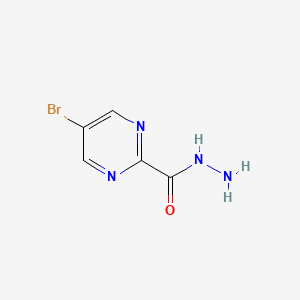

5-Bromopyrimidine-2-carbohydrazide

Overview

Description

“5-Bromopyrimidine-2-carbohydrazide” is a chemical compound with the molecular formula C5H5BrN4O . It has a molecular weight of 217.02 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

A preparation method for 5-Bromopyrimidine compounds has been disclosed in a patent . The method involves using N Boc 3 piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .

Molecular Structure Analysis

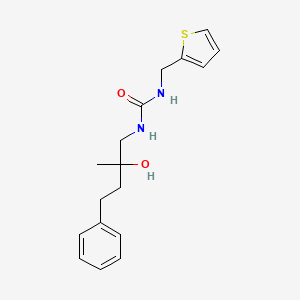

The InChI code for 5-Bromopyrimidine-2-carbohydrazide is 1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The interaction of 5-Bromopyrimidine with excess electrons has been studied . The study revealed two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .

Physical And Chemical Properties Analysis

5-Bromopyrimidine-2-carbohydrazide is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The compound’s exact mass is 215.964661 .

Scientific Research Applications

Synthesis and Chemistry

5-Bromopyrimidine-2-carbohydrazide and its derivatives have been extensively used in chemical synthesis. A study by Regan et al. (2012) highlights the synthesis of 5-halopyrimidine-4-carboxylic acid esters, including ethyl 5-bromopyrimidine-4-carboxylate, via a Minisci reaction, demonstrating its utility in radical chemistry for pharmacologically active molecules (Regan et al., 2012). Additionally, Medina et al. (2006) described a method for converting 5-bromopyrimidines to 5-hydroxypyrimidines, highlighting its versatility in synthetic procedures (Medina et al., 2006).

Pharmacological Applications

5-Bromopyrimidine-2-carbohydrazide derivatives have been explored for their potential in pharmacology. Ebrahimzadeh et al. (2019) investigated pyridopyrimidine-5-carbohydrazide derivatives as anti-HIV-1 agents, demonstrating the compound's potential in the development of novel anti-HIV medications (Ebrahimzadeh et al., 2019).

Material Science and Organic Electronics

In the field of material science and organic electronics, Verbitskiy et al. (2014) developed novel dithienoquinazoline systems using 5-bromopyrimidine. This research highlights the compound's potential in organic electronic applications due to its photophysical properties (Verbitskiy et al., 2014).

Antitubercular Activity

In the realm of antitubercular research, Verbitskiy et al. (2016) synthesized various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines from 5-bromopyrimidine, showing promising activity against Mycobacterium tuberculosis (Verbitskiy et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-bromopyrimidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXSDXNXYBHKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrimidine-2-carbohydrazide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

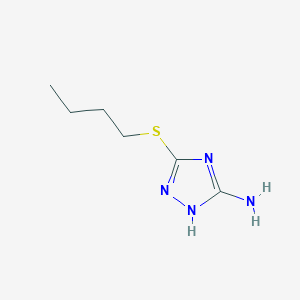

![5-[(2-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2665034.png)

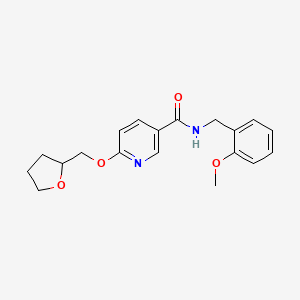

![Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate](/img/structure/B2665036.png)

![N-[2-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B2665043.png)

![({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B2665055.png)